Cas no 932702-41-5 (3-(Cyclopropylmethoxy)pyrrolidine)

3-(Cyclopropylmethoxy)pyrrolidine is a versatile heterocyclic compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group. This structural motif imparts unique steric and electronic properties, making it valuable in medicinal chemistry and pharmaceutical research. The cyclopropyl ring enhances metabolic stability, while the pyrrolidine scaffold offers conformational flexibility, facilitating interactions with biological targets. The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of receptor modulators and enzyme inhibitors. Its well-defined reactivity and compatibility with diverse synthetic routes underscore its utility in drug discovery and fine chemical applications. High purity and consistent quality ensure reliable performance in research and industrial settings.
3-(Cyclopropylmethoxy)pyrrolidine structure
932702-41-5 structure
Product name:3-(Cyclopropylmethoxy)pyrrolidine
CAS No:932702-41-5
MF:C8H15NO
MW:141.2108
MDL:MFCD08687524
CID:797082
PubChem ID:45075449

3-(Cyclopropylmethoxy)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(Cyclopropylmethoxy)pyrrolidine
    • Pyrrolidine, 3- (cyclopropylmethoxy)-
    • NCGC00432855-01
    • A800037
    • AKOS005263850
    • A844501
    • 932702-41-5
    • 1000894-15-4
    • SCHEMBL492706
    • BB 0260680
    • Pyrrolidine,3-(cyclopropylmethoxy)-
    • FT-0678076
    • EN300-1237271
    • ALBB-034177
    • MDL: MFCD08687524
    • Inchi: InChI=1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2
    • InChI Key: KUKDIWYMSLUVLQ-UHFFFAOYSA-N
    • SMILES: C1CC1COC2CCNC2

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 21.3Ų

3-(Cyclopropylmethoxy)pyrrolidine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(Cyclopropylmethoxy)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM197215-1g
3-(Cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
1g
$1001 2024-07-19
Enamine
EN300-1237271-250mg
3-(cyclopropylmethoxy)pyrrolidine
932702-41-5 95.0%
250mg
$524.0 2023-10-02
Aaron
AR0065AQ-2.5g
3-(cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
2.5g
$2873.00 2023-12-13
1PlusChem
1P00652E-5g
3-(cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
5g
$3851.00 2024-04-20
1PlusChem
1P00652E-1g
3-(Cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
1g
$1210.00 2025-03-21
A2B Chem LLC
AC85702-2.5g
3-(Cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
2.5g
$2215.00 2024-04-19
1PlusChem
1P00652E-500mg
3-(cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
500mg
$841.00 2025-02-21
Aaron
AR0065AQ-50mg
3-(Cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
50mg
$362.00 2025-03-20
A2B Chem LLC
AC85702-50mg
3-(Cyclopropylmethoxy)pyrrolidine
932702-41-5 95%
50mg
$293.00 2024-04-19
Enamine
EN300-1237271-500mg
3-(cyclopropylmethoxy)pyrrolidine
932702-41-5 95.0%
500mg
$824.0 2023-10-02

Additional information on 3-(Cyclopropylmethoxy)pyrrolidine

Professional Introduction to 3-(Cyclopropylmethoxy)pyrrolidine (CAS No. 932702-41-5)

3-(Cyclopropylmethoxy)pyrrolidine, with the chemical formula C₇H₁₁NO, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 932702-41-5, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a cyclopropylmethoxy group and a pyrrolidine ring makes it a versatile scaffold for designing novel bioactive molecules.

The pyrrolidine core is a common motif in many pharmacologically active agents, known for its ability to enhance binding affinity and metabolic stability. In particular, the incorporation of the cyclopropylmethoxy substituent introduces rigidity to the molecular structure, which can be crucial for optimizing interactions with biological targets. This feature has made 3-(Cyclopropylmethoxy)pyrrolidine a subject of extensive interest in the design of small-molecule drugs.

Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in drug discovery. Compounds like 3-(Cyclopropylmethoxy)pyrrolidine serve as valuable building blocks for synthesizing analogs with improved pharmacokinetic profiles. Researchers have been exploring its potential in developing treatments for various diseases, including neurological disorders and infectious diseases. The compound's ability to modulate biological pathways makes it a promising candidate for further investigation.

In the context of modern drug development, computational methods play a pivotal role in predicting the biological activity of novel compounds. The structural features of 3-(Cyclopropylmethoxy)pyrrolidine have been analyzed using molecular modeling techniques to understand its interactions with potential targets. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a potential lead compound for therapeutic intervention.

One of the most exciting areas of research involving 3-(Cyclopropylmethoxy)pyrrolidine is its application in the development of antiviral agents. The pyrrolidine ring and the cyclopropylmethoxy group provide a framework that can be modified to target viral proteases and polymerases. Preliminary studies have shown that derivatives of this compound exhibit promising antiviral activity, which could lead to the discovery of new treatments for viral infections.

The synthesis of 3-(Cyclopropylmethoxy)pyrrolidine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to construct the desired molecular framework. The efficiency of these synthetic routes is crucial for scaling up production and making the compound accessible for further preclinical studies.

Evaluation of the pharmacological properties of 3-(Cyclopropylmethoxy)pyrrolidine has been conducted through in vitro and in vivo assays. These studies aim to assess its toxicity, solubility, and bioavailability, which are critical parameters for determining its suitability as a drug candidate. The compound's favorable pharmacokinetic profile suggests that it may be well-tolerated by humans, although further studies are needed to confirm these findings.

The role of 3-(Cyclopropylmethoxy)pyrrolidine in addressing unmet medical needs cannot be overstated. Its unique structural features offer opportunities for designing innovative therapeutic agents that can tackle complex diseases more effectively. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical development.

In conclusion, 3-(Cyclopropylmethoxy)pyrrolidine (CAS No. 932702-41-5) is a structurally intriguing compound with significant potential in medicinal chemistry. Its applications in drug discovery, particularly in antiviral therapy, highlight its importance as a lead compound for developing novel treatments. With ongoing research efforts aimed at optimizing its synthesis and evaluating its pharmacological properties, this compound is poised to make substantial contributions to the field of pharmaceutical science.

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